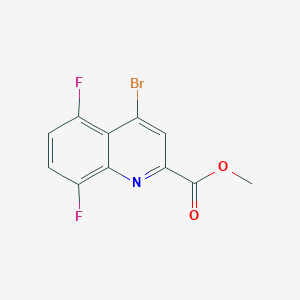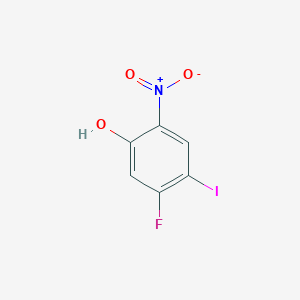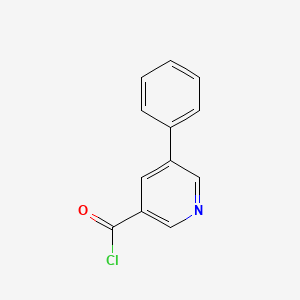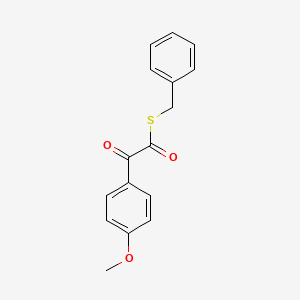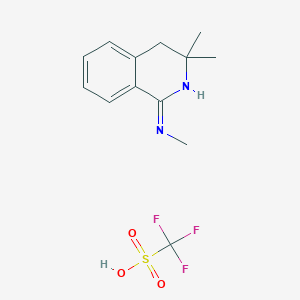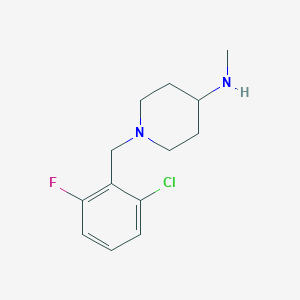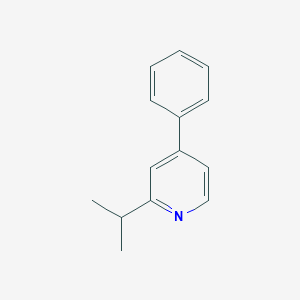
2-Isopropyl-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylethyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a phenyl group attached to the fourth position of the pyridine ring and an isopropyl group attached to the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethyl)-4-phenylpyridine can be achieved through various methods. One common method involves the reaction of 4-bromopyridine with isopropylmagnesium bromide, followed by the addition of phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Methylethyl)-4-phenylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
2-(1-Methylethyl)-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted phenylpyridines.
科学的研究の応用
2-(1-Methylethyl)-4-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1-Methylethyl)-4-phenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Lacks the isopropyl group, making it less sterically hindered.
4-Phenylpyridine: Lacks the isopropyl group, affecting its reactivity and binding properties.
2-(1-Methylethyl)pyridine: Lacks the phenyl group, altering its aromaticity and electronic properties.
Uniqueness
2-(1-Methylethyl)-4-phenylpyridine is unique due to the presence of both the isopropyl and phenyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
4-phenyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C14H15N/c1-11(2)14-10-13(8-9-15-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChIキー |
OEMHGDHYHFCCEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


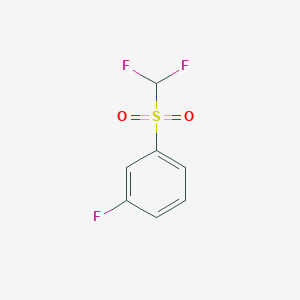
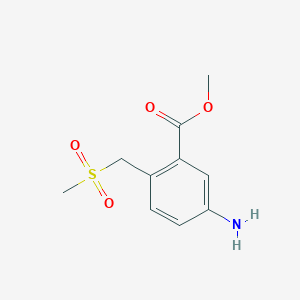
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
amino]benzoic acid](/img/structure/B15200078.png)

![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
